molecular formula C6H8O2 B1280636 Ethyl 3-butynoate CAS No. 53841-07-9

Ethyl 3-butynoate

Cat. No. B1280636
CAS RN: 53841-07-9
M. Wt: 112.13 g/mol
InChI Key: YUIKUBSCWKOQKS-UHFFFAOYSA-N
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Description

Ethyl 3-butynoate, also known as Ethyl But-3-ynoate or ETHYL 3-BUTYNOATE, is a chemical compound . It is an electron-deficient internal alkyne . It is used as a precursor for the synthesis of 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate, alkenylsilanols, and tricyclic aziridine derivatives .


Synthesis Analysis

Ethyl 3-butynoate is reported to undergo codimerization with alkenes to form 1,3-dienes, catalyzed by a rhodium (I)/H 8 -BINAP complex .


Molecular Structure Analysis

The molecular formula of Ethyl 3-butynoate is C6H8O2 . The InChI code is 1S/C6H8O2/c1-3-5-6 (7)8-4-2/h1H,4-5H2,2H3 . The canonical SMILES is CCOC (=O)CC#C .


Chemical Reactions Analysis

As an electron-deficient internal alkyne, Ethyl 3-butynoate has been reported to undergo codimerization with alkenes to form 1,3-dienes .


Physical And Chemical Properties Analysis

Ethyl 3-butynoate has a molecular weight of 112.13 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 3 rotatable bonds . The topological polar surface area is 26.3 Ų . The heavy atom count is 8 .

Scientific Research Applications

Synthesis of Cyclopentene Derivatives

Ethyl 3-butynoate can be used as a precursor for the synthesis of 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate . This compound has potential applications in the development of new pharmaceuticals and materials.

Preparation of Alkenylsilanols

Alkenylsilanols are important intermediates in organic synthesis. Ethyl 3-butynoate can be used in the preparation of these compounds .

Synthesis of Tricyclic Aziridine Derivatives

Tricyclic aziridines are a class of nitrogen-containing heterocycles that have shown potential in medicinal chemistry. Ethyl 3-butynoate can be used in the synthesis of these derivatives .

Methanogenesis Inhibition

Ethyl 3-butynoate acts as a methanogenesis inhibitor . This property could be useful in controlling methane production in various industrial processes.

Study of In Vitro Degradation

Ethyl 3-butynoate has been used in the study of its effect on in vitro degradation . This could be useful in understanding the stability of this compound under various conditions.

Microbial Biomass Production

Ethyl 3-butynoate has been used in studies related to microbial biomass production . This could have implications in the field of bioenergy.

Safety and Hazards

Ethyl 3-butynoate is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, use explosion-proof equipment, and take precautionary measures against static discharges .

Mechanism of Action

Target of Action

Ethyl 3-butynoate is a chemical compound used in organic synthesis reactions . It’s important to note that the targets can vary depending on the context of its use, particularly in complex biological systems.

Mode of Action

In general, esters like Ethyl 3-butynoate can participate in reactions such as esterification and transesterification . These reactions involve the interaction of the ester group with other molecules, leading to the formation of new compounds.

Biochemical Pathways

As an ester, it can be involved in various organic synthesis reactions . The products of these reactions can potentially influence various biochemical pathways, depending on the specific context and conditions.

Result of Action

As an ester, it can undergo reactions to form new compounds, which can have various effects depending on their nature and the context in which they are formed .

Action Environment

The action, efficacy, and stability of Ethyl 3-butynoate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Therefore, these factors should be carefully controlled when using Ethyl 3-butynoate in experimental or industrial applications.

properties

IUPAC Name

ethyl but-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKUBSCWKOQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466415
Record name ETHYL 3-BUTYNOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-butynoate

CAS RN

53841-07-9
Record name ETHYL 3-BUTYNOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl but-3-ynoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical reaction studied in the paper involving Ethyl 3-butynoate?

A1: The paper investigates the electrophilic addition reactions of hydrogen halides (HCl, HBr, HI) and their deuterated counterparts (DCl, DBr, DI) to Ethyl 3-butynoate []. This research focuses on understanding the regioselectivity and stereoselectivity of these additions, which are fundamental concepts in organic chemistry.

Q2: Why is understanding the regioselectivity and stereoselectivity of these reactions important?

A2: Regioselectivity refers to the preference of a chemical reaction to occur at a specific site when multiple possibilities exist within a molecule. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. Understanding these selectivities in the context of Ethyl 3-butynoate helps predict the major products formed upon reaction with hydrogen halides. This knowledge is crucial for synthetic chemists designing reaction pathways and predicting product outcomes [].

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